molecular formula C15H28N6O6 B1518359 H-Gly-Pro-Arg-OH.Acetate

H-Gly-Pro-Arg-OH.Acetate

Número de catálogo: B1518359
Peso molecular: 388.42 g/mol
Clave InChI: CPPQZQFDCKJXOJ-OZZZDHQUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-Gly-Pro-Arg-OHIt is primarily known for its role as a fibrin polymerization inhibitor, which means it can inhibit the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex . This compound has significant applications in scientific research, particularly in the fields of biology and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Gly-Pro-Arg-OH.Acetate is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

H-Gly-Pro-Arg-OH.Acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products

The major product formed from the synthesis of this compound is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids: glycine, proline, and arginine .

Aplicaciones Científicas De Investigación

Inhibition of Fibrinogen Aggregation

GPRP is primarily recognized for its role as an inhibitor of fibrinogen aggregation, which is crucial in the coagulation cascade. It binds to the D domain of fibrinogen, preventing its interaction with the glycoprotein IIb/IIIa complex on platelets, thereby inhibiting platelet aggregation and thrombus formation .

Thromboembolism Imaging

A notable application of GPRP involves its use in imaging thromboembolic events. A study demonstrated that a pentapeptide derivative labeled with technetium-99m (99mTc) could effectively image venous thromboembolism in swine models. The peptide's affinity for fibrin makes it a promising candidate for non-invasive imaging techniques in diagnosing conditions like deep vein thrombosis (DVT) and pulmonary embolism (PE) .

Case Study 1: Fibrin Polymerization Inhibition

In a study by Barnard et al. (1999), GPRP was evaluated for its ability to inhibit fibrin polymerization in vitro. The results indicated that GPRP significantly reduced the polymerization rate of fibrin monomers, demonstrating its potential as a therapeutic agent in managing conditions associated with excessive clot formation .

Case Study 2: Platelet Aggregation Studies

Rijkers et al. (1998) investigated the effects of GPRP on ADP-induced platelet aggregation. The IC50 value was determined to be approximately 3 mM, indicating that GPRP effectively inhibits platelet activation at this concentration. This property highlights its potential use in developing antithrombotic therapies .

Data Tables

Application Description Reference
Fibrinogen Aggregation InhibitionInhibits interaction with GPIIb/IIIa complex, reducing thrombus formationBarnard et al., 1999
Thromboembolism ImagingUsed with technetium-99m for imaging DVT and PE in swine modelsCraig et al., 2004
Platelet AggregationInhibits ADP-induced aggregation; IC50 = 3 mMRijkers et al., 1998

Mecanismo De Acción

H-Gly-Pro-Arg-OH.Acetate exerts its effects by inhibiting the interaction between fibrinogen and the platelet membrane glycoprotein IIb/IIIa complex. This inhibition prevents fibrin polymerization, which is a crucial step in blood clot formation. By blocking this interaction, this compound can reduce clot formation and has potential therapeutic applications in conditions where clotting is a concern .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

H-Gly-Pro-Arg-OH.Acetate is unique in its specific inhibition of the fibrinogen-glycoprotein IIb/IIIa interaction. This specificity makes it a valuable tool in research and potential therapeutic applications. Its stability and solubility in water also contribute to its uniqueness and utility in various experimental settings .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing H-Gly-Pro-Arg-OH.Acetate in a laboratory setting?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing small peptides like this compound. Key steps include:

  • Resin selection : Use Fmoc-protected amino acids anchored to Wang resin for acid-labile cleavage.
  • Coupling : Activate amino acids with HBTU/HOBt in DMF, followed by deprotection with 20% piperidine.
  • Cleavage : Use TFA:water:TIS (95:2.5:2.5) to release the peptide from the resin.
  • Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% TFA) ensures >95% purity .
    • Note : Verify sequence integrity via MALDI-TOF mass spectrometry and NMR spectroscopy.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC : Use a C18 column with UV detection at 220 nm to assess purity.
  • Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., expected [M+H]+ for C₁₈H₃₀N₈O₇: 470.5 Da).
  • NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ validates backbone structure and acetate counterion presence .

Q. What experimental conditions are critical for maintaining H-Gly-Pro-Arg-OH.Acetoate stability during storage?

  • Methodological Answer :

  • Storage : Lyophilized peptides should be stored at -20°C under inert gas (argon) to prevent oxidation.
  • Solubility : Pre-dissolve in sterile water or PBS (pH 7.4) to avoid aggregation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in fibrin polymerization inhibition?

  • Methodological Answer : Discrepancies may arise from assay conditions. For reproducibility:

  • Standardize assays : Use turbidimetry (OD₃₅₀) with human fibrinogen (2 mg/mL) and thrombin (0.5 U/mL) in Tris buffer (pH 7.4).
  • Control variables : Monitor ionic strength (e.g., NaCl concentration) and temperature (37°C).
  • Cross-validate : Compare with fluorescence-based assays (e.g., dansyl-labeled fibrinogen) .

Q. What strategies optimize this compound solubility for in vivo pharmacokinetic studies?

  • Methodological Answer : Address low solubility (e.g., 10 mg/mL in water) via:

  • Co-solvents : Use ≤10% DMSO or PEG-400.
  • pH adjustment : Acetate counterion stabilizes solubility at pH 4–6.
  • Prodrug modification : Explore esterification of carboxyl groups for enhanced bioavailability .

Q. How should researchers design experiments to investigate this compound’s interaction with PepT1 transporters?

  • Methodological Answer :

  • In vitro models : Use Caco-2 cell monolayers to measure transepithelial transport (apparent permeability, Papp).
  • Competitive inhibition : Co-administer Gly-Sar (a PepT1 substrate) to assess specificity.
  • Kinetic analysis : Fit data to Michaelis-Menten models to determine Km and Vmax .

Q. Data Analysis and Interpretation

Q. How can advanced chromatographic techniques differentiate this compound from its degradation products?

  • Methodological Answer :

  • UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm) with 0.1% formic acid gradients. Monitor degradation products (e.g., deamidated or oxidized species) via MRM transitions.
  • Forced degradation : Expose the peptide to heat (40°C), acidic (0.1M HCl), or oxidative (0.3% H₂O₂) conditions to identify labile sites .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?

  • Methodological Answer :

  • Non-linear regression : Fit dose-response data to a four-parameter logistic model (IC₅₀/EC₅₀ calculation).
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).
  • Quality controls : Include Z’-factor >0.5 to validate assay robustness .

Q. Ethical and Reproducibility Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • QC documentation : Record HPLC purity (>95%), endotoxin levels (<0.1 EU/mg), and residual solvent (e.g., TFA <0.1%).
  • Stability studies : Perform accelerated stability testing (40°C/75% RH for 3 months) to define shelf life .

Q. What ethical guidelines apply when using this compound in animal studies targeting thrombosis models?

  • Methodological Answer :
  • 3Rs compliance : Minimize animal use via power analysis; refine procedures (e.g., non-invasive imaging).
  • IACUC approval : Submit protocols detailing endpoints (e.g., clot resolution by Doppler ultrasound) and humane euthanasia criteria .

Propiedades

Fórmula molecular

C15H28N6O6

Peso molecular

388.42 g/mol

Nombre IUPAC

acetic acid;(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C13H24N6O4.C2H4O2/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16;1-2(3)4/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1

Clave InChI

CPPQZQFDCKJXOJ-OZZZDHQUSA-N

SMILES isomérico

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

SMILES canónico

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O

Secuencia

GPR

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.